

## Early-phase clinical trial data for BMS-817399

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Core Pre-clinical Data of BMS-817399

## **Executive Summary**

BMS-817399 is a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1), a key mediator in the inflammatory cascade of rheumatoid arthritis.[1][2] Early-phase clinical investigation in a proof-of-concept study (NCT01404585) for moderate to severe rheumatoid arthritis established its safety and tolerability, but the compound did not demonstrate the desired clinical efficacy. This technical guide focuses on the foundational preclinical data, presenting a detailed summary of the physicochemical characterization of BMS-817399 and its mechanism of action. The information herein is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the compound's fundamental properties.

## **Physicochemical Characterization**

Pre-clinical studies of **BMS-817399** identified and characterized two distinct solid-state forms: a monohydrate (Form 1) and an anhydrous form (Form 2). Understanding the properties of these forms is crucial for formulation and development.

#### **Data Presentation**

The quantitative data from the physicochemical analyses are summarized below.

Table 1: Comparison of BMS-817399 Forms



| Property       | Form 1 (Monohydrate)                                                                                                                                                                | Form 2 (Anhydrous)                                                                                                                          |
|----------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|
| Description    | A monohydrated crystalline form.                                                                                                                                                    | An anhydrous crystalline form. [3][4]                                                                                                       |
| Stability      | Physically unstable, with its crystal structure being sensitive to changes in relative humidity and temperature.[3] [4][5]                                                          | Exhibits physical stability, even at elevated relative humidity.[3] [4][5]                                                                  |
| Hygroscopicity | Demonstrates variable water content depending on the relative humidity. A significant mass loss of approximately 3.9% occurs when the relative humidity is reduced from 20% to 10%. | Becomes hygroscopic at higher relative humidity but maintains its structural integrity.                                                     |
| Formation      | This is the initial, as-<br>synthesized form of the<br>compound.                                                                                                                    | Can be produced by vacuum drying or by creating a slurry of Form 1 in specific organic solvents like ethanol, isopropanol, or acetonitrile. |

### **Experimental Protocols**

The following are detailed methodologies for the key experiments used in the characterization of **BMS-817399**.

X-ray Diffraction (XRD):

- Objective: To elucidate the crystalline structure of the different forms of **BMS-817399**.
- Methodology: A powdered sample of BMS-817399 is exposed to a monochromatic X-ray beam. The diffraction pattern, which is the intensity of the scattered X-rays as a function of the scattering angle, is recorded. This pattern serves as a unique fingerprint for each crystalline form.



#### Differential Scanning Calorimetry (DSC):

- Objective: To assess the thermal properties of BMS-817399, including its melting point and heat of fusion.
- Methodology: A small, precisely weighed sample is heated at a constant rate in a controlled environment. The difference in heat flow between the sample and a reference is measured.
   Thermal events like melting are identified as endothermic peaks in the resulting thermogram.

#### Thermogravimetric Analysis (TGA):

- Objective: To measure changes in the mass of the sample as a function of temperature,
   which is indicative of its water content and thermal stability.
- Methodology: The sample is heated at a controlled rate in a furnace with a controlled atmosphere. A microbalance continuously records the mass of the sample. Mass loss at specific temperatures corresponds to events such as the loss of water molecules in a hydrate.

#### Dynamic Vapor Sorption (DVS):

- Objective: To quantify the extent and rate of water vapor sorption and desorption by the sample.
- Methodology: A sample is subjected to varying levels of relative humidity at a constant temperature. The instrument's microbalance records the change in mass as the sample adsorbs or desorbs water vapor, providing insights into its hygroscopicity and stability.

### **Mechanism of Action and Signaling Pathway**

**BMS-817399** functions as a CCR1 antagonist.[1][2] In the context of rheumatoid arthritis, CCR1 is a G-protein coupled receptor found on the surface of various immune cells. The binding of chemokines like CCL3 and CCL5 to CCR1 triggers a signaling cascade that leads to the migration of these inflammatory cells into the joint synovium. This process is a major contributor to the chronic inflammation and joint degradation seen in the disease. By blocking this receptor, **BMS-817399** inhibits the recruitment of these immune cells, thereby aiming to



reduce inflammation. **BMS-817399** has a binding affinity (IC50) of 1 nM and inhibits chemotaxis with an IC50 of 6 nM.[6][7]

## **Mandatory Visualization**



Click to download full resolution via product page

Caption: CCR1 Signaling Pathway and Inhibition by BMS-817399.





Click to download full resolution via product page

Caption: Workflow for the Physicochemical Characterization of BMS-817399.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. Discovery of the CCR1 Antagonist, BMS-817399, for the Treatment of Rheumatoid Arthritis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Discovery of the CCR1 antagonist, BMS-817399, for the treatment of rheumatoid arthritis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Chemokines and chemokine receptors as promising targets in rheumatoid arthritis [frontiersin.org]
- 4. crystallizationsystems.com [crystallizationsystems.com]
- 5. Item Characterization, Solubility, and Hygroscopicity of BMS-817399 figshare Figshare [figshare.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Early-phase clinical trial data for BMS-817399].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b606257#early-phase-clinical-trial-data-for-bms-817399]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com